molecular formula C21H20ClN3O3S2 B2664370 N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953993-55-0

N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2664370
CAS RN: 953993-55-0
M. Wt: 461.98
InChI Key: SZCFNACTEHGYFM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study focused on the antimicrobial activity of rhodanine-3-acetic acid derivatives, including compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. The derivatives showed potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. Specifically, a derivative demonstrated high activity against Mycobacterium tuberculosis, with significant minimum inhibitory concentrations. This suggests potential applications in developing treatments against tuberculosis and other bacterial infections Krátký, Vinšová, & Stolaříková, 2017.

Enzyme Inhibition

Another area of research explored the synthesis of novel heterocyclic compounds derived from a related starting compound for the inhibition of enzymes such as lipase and α-glucosidase. The study found that some derivatives exhibited significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in managing conditions like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.

Antitumor Activity

Research into the antitumor activity of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, including structures akin to this compound, revealed promising results. These compounds were synthesized and evaluated for their potential antitumor effects, underscoring the importance of further research in this direction for cancer treatment Yu et al., 2014.

Molecular Docking and Analgesic Activity

Molecular docking studies on similar compounds have been conducted to explore their potential binding to cyclo-oxygenase enzymes, with some showing significant analgesic activity. This research indicates the compound's potential as a lead for developing new analgesic agents Kumar, Kumar, & Mishra, 2019.

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-28-18-4-2-3-14(9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-7-5-15(22)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCFNACTEHGYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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